molecular formula C26H23FN2OS B10906099 (2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10906099
M. Wt: 430.5 g/mol
InChI Key: YDCLQDJDJSNFFE-AIMMPNMZSA-N
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Description

3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes ethylphenyl, fluorophenyl, and thiazolanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazolan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolanone core, followed by the introduction of the ethylphenyl and fluorophenyl groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalysts being critical factors.

Major Products

Scientific Research Applications

3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolanone derivatives with different substituents on the aromatic rings. Examples include:

  • 3-(4-Methylphenyl)-2-[(4-methylphenyl)imino]-5-[(Z)-1-(4-chlorophenyl)methylidene]-1,3-thiazolan-4-one
  • 3-(4-Propylphenyl)-2-[(4-propylphenyl)imino]-5-[(Z)-1-(4-bromophenyl)methylidene]-1,3-thiazolan-4-one

Uniqueness

The uniqueness of 3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazolan-4-one lies in its specific combination of ethylphenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-[(Z)-1-(4-fluorophenyl)methylidene]-1,3-thiazolan-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H23FN2OS

Molecular Weight

430.5 g/mol

IUPAC Name

(5Z)-3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23FN2OS/c1-3-18-7-13-22(14-8-18)28-26-29(23-15-9-19(4-2)10-16-23)25(30)24(31-26)17-20-5-11-21(27)12-6-20/h5-17H,3-4H2,1-2H3/b24-17-,28-26?

InChI Key

YDCLQDJDJSNFFE-AIMMPNMZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)F)/S2)C4=CC=C(C=C4)CC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)CC

Origin of Product

United States

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